2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
Description
This compound features a benzimidazole core substituted with a 3-phenoxypropyl group at the N1 position and a 2-furyl carboxamide moiety at the C2 position. The benzimidazole scaffold is known for its bioactivity in pharmaceuticals and agrochemicals, while the furyl carboxamide group contributes to hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
N-methyl-N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25(23(27)21-13-7-15-29-21)17-22-24-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15H,8,14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDHRMSMFPBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
Reacting o-phenylenediamine with formic acid under reflux yields unsubstituted benzimidazole. For functionalized derivatives, substituted aldehydes or ketones are employed. For example, heating o-phenylenediamine with glyoxylic acid introduces a hydroxymethyl group at the 2-position, which can later be modified.
Reaction Conditions :
Introduction of the 3-Phenoxypropyl Side Chain
The 1-position of the benzimidazole is alkylated with 3-phenoxypropyl bromide to install the phenoxypropyl moiety. Regioselectivity is achieved by controlling reaction stoichiometry and base strength.
Alkylation of Benzimidazole with 3-Phenoxypropyl Bromide
A mixture of benzimidazole (1 equiv), 3-phenoxypropyl bromide (1.2 equiv), and potassium carbonate (2 equiv) in anhydrous DMF is stirred at 80°C for 8–10 hours.
Typical Workup :
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Dilution with ice water
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Extraction with ethyl acetate
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Column chromatography (silica gel, hexane/ethyl acetate)
Functionalization with the N-Methyl-N-(Methyl)Amine Group
The secondary amine group at the 2-position is methylated using reductive amination or direct alkylation.
Reductive Amination with Formaldehyde
The benzimidazole derivative is treated with formaldehyde (37% aqueous) and sodium cyanoborohydride in methanol at room temperature for 24 hours.
Key Parameters :
-
pH : Maintained at 5–6 using acetic acid
-
Yield : 60–70%
Formation of the 2-Furylcarboxamide Moiety
The final step involves coupling the amine with furan-2-carbonyl chloride using carbodiimide chemistry.
Carbodiimide-Mediated Amidation
A solution of N-methyl-N-(benzimidazolylmethyl)amine (1 equiv), furan-2-carbonyl chloride (1.1 equiv), and N,N-diisopropylethylamine (2 equiv) in dichloromethane is stirred at 0°C. After 30 minutes, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.05 equiv) is added, and the reaction proceeds at room temperature for 12 hours.
Purification :
Spectroscopic Characterization and Analytical Data
1H NMR Analysis
Elemental Analysis
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer properties, showing promise in preclinical studies for inhibiting tumor growth.
Mechanism of Action
The mechanism of action of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways Involved: The compound interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs from Evidence
The following compounds share key structural motifs (benzimidazole, carboxamide, or pesticidal applications):
Key Structural and Functional Differences
Benzimidazole vs. Triazole Cores :
- The target compound’s benzimidazole core (vs. triazole in triazofenamide ) may confer distinct binding modes. Benzimidazoles often target tubulin in fungi, while triazoles inhibit sterol biosynthesis (e.g., CYP51 enzymes) .
Substituent Effects: The 3-phenoxypropyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methoxyphenylmethyl group in the analog from . This could enhance membrane penetration but reduce aqueous solubility . The 2-furyl carboxamide moiety (shared with cyprofuram ) likely improves hydrogen-bonding with biological targets, whereas triazofenamide’s phenyl groups prioritize hydrophobic interactions .
Biological Activity
The compound 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide (CAS Number: 919977-69-8) is a complex organic molecule notable for its potential biological activities. This compound features a benzimidazole core, which is often associated with various pharmacological effects, and a furan ring that enhances its chemical versatility. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 919977-69-8 |
The structure of the compound consists of a furan group attached to a benzimidazole moiety through a methylcarboxamide linkage. This configuration is believed to contribute to its biological activity.
The biological activity of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is primarily attributed to its interaction with specific molecular targets:
- DNA Binding : The benzimidazole core may interact with DNA, potentially inhibiting replication and transcription processes.
- Protein Interaction : The compound can bind to various proteins involved in cell signaling pathways, affecting cellular functions such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of several cancer cell lines, including:
- Hep G2 (human hepatocellular carcinoma)
- MCF-7 (human breast carcinoma)
- A-549 (human lung carcinoma)
In vitro assays reveal that related compounds demonstrate IC50 values ranging from moderate to weak cytotoxicity against these cell lines, suggesting potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural motifs suggest possible antimicrobial properties. Compounds containing furan and benzimidazole groups have been investigated for their effectiveness against various pathogens. Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in addressing antibiotic resistance issues .
Cytotoxicity Studies
A detailed investigation into the cytotoxic effects of compounds similar to 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide was conducted using several cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| MDA-MB-231 | 11.9 |
| MCF-7 | 8.4 |
| Hep G2 | 16.4 |
| A549 | 9.3 |
These results indicate that while the compound exhibits some level of cytotoxicity, further optimization may be required to enhance its efficacy .
Antibacterial Assays
In antimicrobial studies, derivatives of the compound were tested against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These findings highlight the potential of this class of compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
